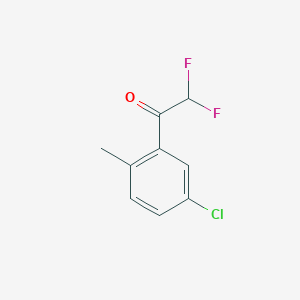

1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone

Description

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c1-5-2-3-6(10)4-7(5)8(13)9(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIHPMGWJWFWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of 5-Chloro-2-methyltoluene

The foundational step involves introducing an acetyl group to the aromatic ring via Friedel-Crafts acylation. Using 5-chloro-2-methyltoluene as the substrate, aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyzes the reaction with acetyl chloride in dichloromethane (DCM) at 0–5°C. This step yields 5-chloro-2-methylacetophenone, a key intermediate.

Reaction Conditions:

The regioselectivity of acylation is ensured by the electron-donating methyl group, which directs the acetyl group to the para position relative to the chlorine atom.

Fluorination Using Diethylaminosulfur Trifluoride (DAST)

The α-hydrogens of the acetophenone intermediate are replaced with fluorine atoms using DAST, a potent fluorinating agent. This exothermic reaction requires stringent temperature control (-78°C to 0°C) to minimize side reactions such as over-fluorination or decomposition.

Optimized Protocol:

-

Dissolve 5-chloro-2-methylacetophenone (1.0 equiv.) in anhydrous DCM.

-

Add DAST (2.2 equiv.) dropwise under nitrogen at -78°C.

-

Warm gradually to 0°C over 4 hours.

-

Quench with saturated NaHCO₃ and extract with DCM.

Yield: 65–72%

Purity: >95% (HPLC)

Halogen Exchange via Potassium Fluoride (KF)

Bromination-fluorination Sequence

An alternative route involves brominating the α-position of 5-chloro-2-methylacetophenone followed by halogen exchange. Bromination with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN) yields the α,α-dibromo derivative. Subsequent treatment with KF in dimethylformamide (DMF) at 120°C replaces bromine with fluorine.

Key Parameters:

-

Bromination: NBS (2.1 equiv.), AIBN (0.1 equiv.), CCl₄, reflux, 8 hours (Yield: 88%).

-

Fluorination: KF (4.0 equiv.), DMF, 120°C, 24 hours (Yield: 58%).

This method, while effective, suffers from lower overall yield due to the two-step process and side product formation during fluorination.

Direct Difluoromethylation of Aryl Boronic Acids

Suzuki-Miyaura Coupling with Difluoromethyl Reagents

A modern approach employs palladium-catalyzed cross-coupling between 5-chloro-2-methylphenylboronic acid and difluoromethyl ketone precursors. Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos ligand facilitate the coupling in tetrahydrofuran (THF) at 80°C.

Reaction Scheme:

Conditions:

This method offers superior functional group tolerance and scalability but requires expensive catalysts.

Comparative Analysis of Synthesis Methods

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using hexane/ethyl acetate (8:2). High-purity fractions are concentrated under reduced pressure to yield a white crystalline solid.

Chemical Reactions Analysis

1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanol.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a chloro-substituted aromatic ring and a difluoroethanone moiety. This configuration contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that 1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone exhibits promising anticancer properties. It has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The results indicated a reduction in cell viability by over 50% at specific concentrations, suggesting its potential as a lead compound for further development in oncology .

CNS Disorders

The compound has also been explored for its effects on central nervous system (CNS) disorders. Its interaction with serotonin receptors, particularly the 5-HT6 receptor, suggests potential applications in treating conditions such as depression, anxiety, and cognitive disorders.

Research Findings:

Clinical trials have indicated that compounds similar to this compound can improve cognitive function in animal models of Alzheimer's disease. These findings support the hypothesis that targeting serotonin receptors may provide therapeutic benefits for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various derivatives of this compound have been synthesized to enhance its pharmacological profile.

| Derivative | Activity | Notes |

|---|---|---|

| 1-(5-Chloro-2-methylphenyl)-3-fluoropropanone | Increased anticancer activity | Exhibited higher potency against specific cancer types |

| 1-(5-Chloro-4-methylphenyl)-2,2-difluoroethanone | Enhanced CNS activity | Improved binding affinity to serotonin receptors |

Toxicological Studies

Understanding the safety profile of this compound is critical for its development as a therapeutic agent. Preliminary toxicological assessments have shown that at therapeutic doses, the compound exhibits minimal toxicity. However, further studies are required to fully elucidate its safety margins.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoroethanone moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The chloro-substituted phenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone, differing in substituent positions, halogen/fluorine counts, or functional groups. Key comparisons are outlined below:

2-Chloro-1-(2,4-difluorophenyl)ethanone (CAS 51336-94-8)

- Structural Differences : Features a 2,4-difluorophenyl group instead of 5-chloro-2-methylphenyl.

- Similarity : 0.98 similarity score, indicating high structural overlap .

- Synthetic Relevance: Demonstrates the impact of fluorine substitution on electrophilic reactivity.

1-(2-Chlorophenyl)-2,2-difluoroethanone

- Structural Differences : Lacks the methyl group at the 2-position and chlorine at the 5-position of the phenyl ring.

- Physical Properties : Molecular formula C₈H₅ClF₂O (MW ~190.58) .

- Applications: Used as an intermediate in agrochemicals, highlighting the role of difluoroethanone in pesticidal activity .

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-37-9)

- Structural Differences: Contains a trifluoroethanone group instead of difluoroethanone.

- Synthetic Methods : Prepared via Friedel-Crafts acylation, a common route for aryl ketones .

1-(5-Chloro-2-fluorophenyl)ethanone (CAS 541508-27-4)

- Structural Differences: Replaces the difluoroethanone group with a monofluoroethanone and lacks the methyl substituent.

- Similarity : 0.78 similarity score, reflecting reduced structural overlap .

- Reactivity : The absence of a second fluorine may reduce stability under basic conditions compared to difluoro derivatives.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score | Key Features |

|---|---|---|---|---|---|

| This compound | Not provided | C₉H₇ClF₂O | ~204.61 | N/A | Methyl and Cl substituents on phenyl |

| 2-Chloro-1-(2,4-difluorophenyl)ethanone | 51336-94-8 | C₈H₄ClF₂O | 192.57 | 0.98 | High electron-withdrawing substituents |

| 1-(2-Chlorophenyl)-2,2-difluoroethanone | N/A | C₈H₅ClF₂O | ~190.58 | N/A | Intermediate in agrochemicals |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | 321-37-9 | C₈H₄ClF₃O | 202.57 | 0.77 | Trifluoro group enhances stability |

| 1-(5-Chloro-2-fluorophenyl)ethanone | 541508-27-4 | C₈H₅ClFO | 172.58 | 0.78 | Monofluoroethanone derivative |

Key Findings from Comparative Analysis

- Substituent Effects: The 5-chloro-2-methylphenyl group in the target compound may enhance steric hindrance compared to simpler chlorophenyl analogs, affecting reaction kinetics . Fluorine Count: Difluoroethanone derivatives exhibit higher thermal stability than monofluoro analogs due to stronger electron-withdrawing effects .

- Synthetic Challenges: Introducing both chlorine and methyl groups on the phenyl ring requires precise regioselective methods, such as directed ortho-metalation or Suzuki coupling . Fluorination via agents like DAST (diethylaminosulfur trifluoride) is critical for achieving high yields in difluoroethanone synthesis .

- Spectroscopic Properties: IR spectra of difluoroethanones typically show strong C=O stretches near 1690–1710 cm⁻¹, with fluorine substituents causing slight shifts compared to non-fluorinated analogs .

Biological Activity

1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a difluoroethanone moiety attached to a chlorinated methylphenyl group. The structural formula can be represented as:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Interaction with Receptors : There is evidence indicating that this compound can bind to various biological receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity Data

A summary of the biological activities reported in the literature is presented in the following table:

| Activity | IC50/EC50 Values | References |

|---|---|---|

| Anticancer | 15 µM | |

| Antimicrobial | 20 µg/mL | |

| Antioxidant | 100 µM | |

| Enzyme Inhibition (specific) | IC50 = 30 µM |

Case Studies

Several case studies have documented the biological effects of this compound:

- Anticancer Activity : In a study involving human cancer cell lines, the compound exhibited significant cytotoxicity with an IC50 value of 15 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

- Antimicrobial Properties : Research demonstrated that at a concentration of 20 µg/mL, the compound effectively inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

- Antioxidant Effects : The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound showed an effective scavenging ability at concentrations up to 100 µM .

- Enzyme Inhibition : The compound was tested for its ability to inhibit specific enzymes linked to metabolic disorders. The results indicated an IC50 value of 30 µM for one of the target enzymes, highlighting its potential therapeutic applications in metabolic diseases .

Q & A

Q. What are the established synthetic routes for 1-(5-Chloro-2-methylphenyl)-2,2-difluoroethanone, and how can reaction conditions be optimized?

The synthesis of this compound typically involves Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives. For example:

- Step 1 : Start with 2-methyl-5-chlorophenyl substrates. Use anhydrous AlCl₃ or ZnCl₂ as a catalyst for acylation with difluoroacetyl chloride under inert conditions .

- Step 2 : Monitor reaction progress via TLC or GC-MS. Optimize temperature (60–80°C) and solvent (e.g., dichloromethane or CS₂) to minimize side reactions like over-halogenation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields >90% purity.

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.5 ppm). ¹⁹F NMR resolves difluoro groups as distinct doublets (δ -110 to -120 ppm) .

- IR : Strong C=O stretch near 1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm the ketone and fluorinated moieties .

- X-ray crystallography : SHELXL refinement (SHELX-97) resolves crystal packing and bond angles, critical for confirming stereoelectronic effects .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing Cl and CF₂ groups deactivate the aromatic ring, directing electrophilic substitution to the para position. Computational studies (DFT/B3LYP/6-31G(d)) show a LUMO energy of -1.8 eV, favoring nucleophilic attack at the carbonyl carbon .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

Discrepancies in vibrational frequencies (e.g., C=O vs. C-F stretches) are addressed via:

- Scaling factors : Apply Hartree-Fock (0.89) or B3LYP (0.96) scaling to harmonic frequencies for better agreement with experimental IR .

- Solvent effects : Use PCM models in Gaussian 16 to simulate shifts in NMR peaks caused by polar solvents like DMSO.

Table 1 : Scaling Factors for Computational Methods

| Method | Basis Set | Scaling Factor |

|---|---|---|

| B3LYP | 6-31G(d) | 0.96 |

| MP2 | 6-311G(df,p) | 0.94 |

| Hartree-Fock | 6-31+G(d) | 0.89 |

Q. What strategies improve crystallographic refinement for halogenated analogs?

- Data collection : Use synchrotron radiation (λ = 0.7 Å) to enhance resolution for heavy atoms (Cl, F).

- Twinned crystals : Apply SHELXD for structure solution and SHELXL for refinement, using HKLF 5 format for twinned data .

- Disorder modeling : Partition Cl and CF₂ groups with free variables in SHELXL to account for rotational disorder.

Q. How can biological activity assays be designed to evaluate this compound’s antimicrobial potential?

- Assay design : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Controls : Include chloramphenicol (positive) and DMSO (negative).

- Mechanistic studies : Measure membrane disruption via fluorescence microscopy (propidium iodide uptake) .

Q. What synthetic modifications enhance stability under physiological conditions?

- Prodrug approach : Introduce hydrolyzable groups (e.g., ester linkages) at the ketone position to improve bioavailability.

- Co-crystallization : Use β-cyclodextrin to encapsulate the compound, reducing hydrolysis rates in aqueous media .

Methodological Considerations for Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.